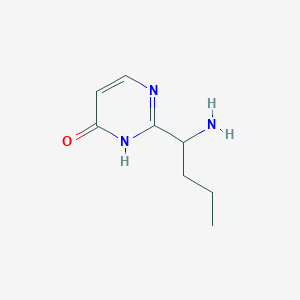![molecular formula C6H7NO3S B13076771 2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
2-[(1,3-Thiazol-5-yl)methoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-Thiazol-5-yl)methoxy]acetic acid: 2-mercapto-4-methyl-5-thiazoleacetic acid , is a heterocyclic organic compound. Its chemical structure features a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. Thiazoles belong to the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Méthodes De Préparation
Synthetic Routes:: The synthesis of 2-mercapto-4-methyl-5-thiazoleacetic acid involves various methods. One common approach is the condensation of 2-mercapto-4-methylthiazole with chloroacetic acid. The reaction proceeds under suitable conditions to yield the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Analyse Des Réactions Chimiques
Reactivity:: 2-mercapto-4-methyl-5-thiazoleacetic acid can participate in several types of reactions:
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Electrophilic Substitution: Alkylating agents, acyl chlorides, or other electrophiles.
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. Functionalization at C-5 or C-2 positions can lead to various derivatives.
Applications De Recherche Scientifique
2-mercapto-4-methyl-5-thiazoleacetic acid finds applications in:
Medicine: It is a precursor for certain drugs, including antifungal agents.
Chemical Industry: Used in the synthesis of biocides, fungicides, and dyes.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects varies based on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While 2-mercapto-4-methyl-5-thiazoleacetic acid has unique properties, it shares similarities with other thiazole derivatives. Notable compounds include sulfathiazole (antimicrobial), Ritonavir (antiretroviral), Abafungin (antifungal), and Tiazofurin (antineoplastic) .
Propriétés
Formule moléculaire |
C6H7NO3S |
|---|---|
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
2-(1,3-thiazol-5-ylmethoxy)acetic acid |
InChI |
InChI=1S/C6H7NO3S/c8-6(9)3-10-2-5-1-7-4-11-5/h1,4H,2-3H2,(H,8,9) |
Clé InChI |
JKBHBWBRLHYBIM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




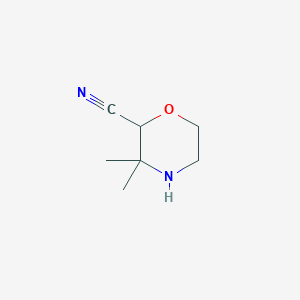
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
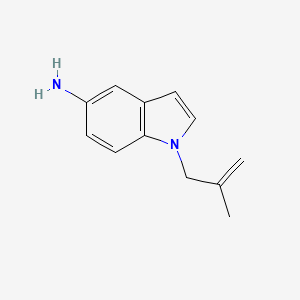



![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
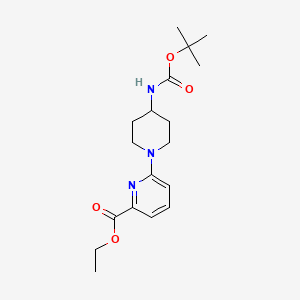
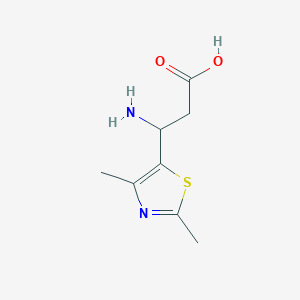
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
